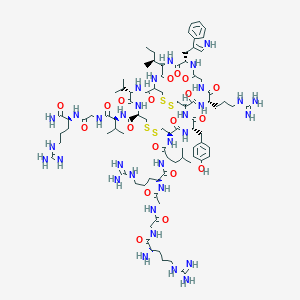
Ácido 3-hidroxi-2,4,5-trifluorobenzoico
Descripción general
Descripción
3-Hydroxy-2,4,5-trifluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F3O3 and a molecular weight of 192.09 g/mol . It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a benzoic acid core. This compound is known for its white to light yellow crystalline appearance and is used in various chemical syntheses .
Aplicaciones Científicas De Investigación
3-Hydroxy-2,4,5-trifluorobenzoic acid is utilized in various scientific research fields:
Mecanismo De Acción
Target of Action
It has been used to synthesize derivatives such as methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate . These derivatives could potentially interact with various biological targets.
Biochemical Pathways
Its derivatives have been used to prepare quinoline derivatives, which are known to have antibacterial properties . This suggests that it might affect bacterial growth and survival pathways.
Result of Action
As mentioned earlier, its derivatives have been used to prepare quinoline derivatives with antibacterial properties . This suggests that it might have potential antimicrobial effects.
Métodos De Preparación
3-Hydroxy-2,4,5-trifluorobenzoic acid can be synthesized through multiple routes. One common method involves the hydrolysis of tetrafluorophthalic acid in the presence of sodium hydroxide, followed by acidification with hydrochloric acid and extraction with ethyl acetate . The reaction conditions typically include heating to 90°C and stirring for several hours . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-Hydroxy-2,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Esterification: It can react with alcohols to form esters such as methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions, although specific reagents and products depend on the reaction setup.
Comparación Con Compuestos Similares
3-Hydroxy-2,4,5-trifluorobenzoic acid can be compared with other fluorinated benzoic acids, such as:
2,4,5-Trifluorobenzoic acid: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
3,4,5-Trifluorobenzoic acid: Has a different fluorine substitution pattern, affecting its chemical properties and reactivity.
2,3,4,5,6-Pentafluorobenzoic acid: Contains more fluorine atoms, leading to different physical and chemical characteristics.
The uniqueness of 3-Hydroxy-2,4,5-trifluorobenzoic acid lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Propiedades
IUPAC Name |
2,4,5-trifluoro-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAFUGSJSHXYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370188 | |
| Record name | 3-Hydroxy-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116751-24-7 | |
| Record name | 3-Hydroxy-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluoro-3-hydroxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-1-methyl-5-(4-methylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B125211.png)

![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)
![ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]-](/img/structure/B125225.png)









